molecular formula C19H19N3O3S2 B2667748 N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 941877-54-9

N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2667748
CAS RN: 941877-54-9
M. Wt: 401.5
InChI Key: KRTYEFLUUMMLSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antimicrobial Activity

A study focused on the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives, including compounds related to "N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide," for their antimicrobial properties. The compounds demonstrated significant activity against resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and showed good to moderate activity against various bacterial and fungal strains. This suggests their potential as a new class of antimicrobials to address the global health challenge of antimicrobial resistance (Anuse et al., 2019).

Adjuvant in Vaccine Development

Research into small molecule adjuvants uncovered a compound with a similar scaffold that can act as a co-adjuvant to enhance immune responses when used alongside approved adjuvants. This molecule operates via a mechanism linked to the elevation of intracellular calcium levels, suggesting a novel pathway for adjuvant activity that could complement existing vaccine formulations for improved protective effects (Saito et al., 2022).

Antituberculosis Activity

A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized, targeting Mycobacterium tuberculosis GyrB ATPase as potential antituberculosis agents. Among the compounds tested, one demonstrated notable in vitro efficacy, highlighting the importance of this chemical structure in developing new treatments for tuberculosis (Jeankumar et al., 2013).

Antileishmanial Activity

Piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with benzamidine substituents were synthesized and evaluated for their antileishmanial activity. These compounds showed promising activity against Leishmania major, indicating their potential as a new class of antileishmanial agents. The structural components, including the piperazine and benzamidine motifs, were critical for their bioactivity, suggesting that derivatives of "this compound" could be explored in this context as well (Tahghighi et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c23-19(21-15-6-9-18-17(12-15)20-13-26-18)14-4-7-16(8-5-14)27(24,25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTYEFLUUMMLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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